molecular formula C12H26N2O2 B1377855 tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate CAS No. 1376105-36-0

tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate

Cat. No. B1377855
M. Wt: 230.35 g/mol
InChI Key: FQPICDIBZAXAKU-UHFFFAOYSA-N
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Description

“tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate” is a chemical compound with the CAS Number: 1376105-36-0 . It has a molecular weight of 230.35 . The IUPAC name for this compound is tert-butyl 2-methyl-1-[2-(methylamino)ethyl]propylcarbamate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H26N2O2/c1-9(2)10(7-8-13-6)14-11(15)16-12(3,4)5/h9-10,13H,7-8H2,1-6H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Chemical Reactions Analysis

As mentioned earlier, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that “tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate” could potentially participate in similar reactions.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.35 . It is stored at 4 degrees Celsius . The physical form of this compound is oil .

Scientific Research Applications

1. Synthesis and Structural Analysis

A key area of scientific research involving tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate is in the field of synthesis and structural analysis. For example, Pak and Hesse (1998) focused on the synthesis of penta-N-protected polyamide containing five independently removable amino-protecting groups, including tert-butyl carbamates, demonstrating the compound's utility in complex organic synthesis (Pak & Hesse, 1998). In another study, Baillargeon et al. (2017) explored the isomorphous crystal structures of tert-butyl carbamate derivatives, highlighting the compound's role in forming hydrogen and halogen bonds in crystallography (Baillargeon et al., 2017).

2. Intermediate for Synthesis of Bioactive Compounds

The compound also finds application as an intermediate in the synthesis of bioactive compounds. Ober et al. (2004) discussed its use as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004). Additionally, Zhao et al. (2017) described a synthetic method for tert-butyl carbamate as an important intermediate in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).

3. Catalysis and Chemical Reactions

Research has also been conducted on the use of tert-butyl carbamates in catalysis and various chemical reactions. For instance, Qiu et al. (2019) reported on the catalytic epoxidation reaction for the synthesis of epoxyketone using tert-butyl carbamate, highlighting its role in catalytic processes (Qiu et al., 2019). Another study by Padwa et al. (2003) focused on the preparation and Diels‐Alder reaction of tert-butyl carbamate derivatives, demonstrating their utility in synthetic organic chemistry (Padwa et al., 2003).

properties

IUPAC Name

tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-9(2)10(7-8-13-6)14-11(15)16-12(3,4)5/h9-10,13H,7-8H2,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPICDIBZAXAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCNC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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